molecular formula C18H17NO3 B11839881 3-((2,2-Dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yl)amino)benzoic acid CAS No. 918335-13-4

3-((2,2-Dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yl)amino)benzoic acid

Cat. No.: B11839881
CAS No.: 918335-13-4
M. Wt: 295.3 g/mol
InChI Key: UAGITADCQDYDEZ-UHFFFAOYSA-N
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Description

3-((2,2-Dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yl)amino)benzoic acid is an organic compound that features a unique structure combining an indene moiety with a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,2-Dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yl)amino)benzoic acid typically involves the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a series of reactions starting from simple aromatic compounds. One common method involves the cyclization of a suitable precursor under acidic conditions.

    Attachment of the Benzoic Acid Group: The benzoic acid group can be introduced through a coupling reaction, such as a Friedel-Crafts acylation, where the indene moiety reacts with a benzoic acid derivative in the presence of a Lewis acid catalyst.

    Final Assembly: The final step involves the formation of the amide bond between the indene and benzoic acid groups. This can be achieved through a condensation reaction using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-((2,2-Dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yl)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-((2,2-Dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yl)amino)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((2,2-Dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yl)amino)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin, share structural similarities with the indene part of 3-((2,2-Dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yl)amino)benzoic acid.

    Benzoic Acid Derivatives: Compounds like salicylic acid and acetylsalicylic acid (aspirin) are structurally related due to the presence of the benzoic acid group.

Uniqueness

The uniqueness of this compound lies in its combination of the indene and benzoic acid moieties, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not typically observed in simpler compounds.

Properties

CAS No.

918335-13-4

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

3-[(2,2-dimethyl-1-oxo-3H-inden-5-yl)amino]benzoic acid

InChI

InChI=1S/C18H17NO3/c1-18(2)10-12-9-14(6-7-15(12)16(18)20)19-13-5-3-4-11(8-13)17(21)22/h3-9,19H,10H2,1-2H3,(H,21,22)

InChI Key

UAGITADCQDYDEZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C1=O)C=CC(=C2)NC3=CC=CC(=C3)C(=O)O)C

Origin of Product

United States

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